molecular formula C12H17NO B1361841 n-(2-Methyl-1-phenylpropan-2-yl)acetamide CAS No. 5531-33-9

n-(2-Methyl-1-phenylpropan-2-yl)acetamide

Cat. No. B1361841
CAS RN: 5531-33-9
M. Wt: 191.27 g/mol
InChI Key: AVEJEOTYLAFEDZ-UHFFFAOYSA-N
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Description

N-(2-Methyl-1-phenylpropan-2-yl)acetamide is a byproduct from the preparation of benzolactams by palladium-catalyzed carbonylation of arylethylamines and α-amino benzenepropanoates . This compound belongs to the class of organic compounds known as amphetamines and derivatives .


Synthesis Analysis

The synthesis of N-(2-Methyl-1-phenylpropan-2-yl)acetamide involves the preparation of benzolactams by palladium-catalyzed carbonylation of arylethylamines and α-amino benzenepropanoates . It can also be formed as an analytical artifact in the injector during GC-MS analysis .


Molecular Structure Analysis

The molecular formula of N-(2-Methyl-1-phenylpropan-2-yl)acetamide is C12H17NO . The molecule contains a total of 31 atoms, including 17 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . The molecule contains a total of 31 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amide .


Physical And Chemical Properties Analysis

The molecular weight of N-(2-Methyl-1-phenylpropan-2-yl)acetamide is 191.26948 g/mol . The IUPAC name is N-(2-methyl-1-phenylpropan-2-yl)acetamide . The SMILES string is CC(=O)NC©©Cc1ccccc1 .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Muscarinic Agonist Activity of Substituted Acetamides : Substituted N-(silatran-1-ylmethyl)acetamides were found to be partial muscarinic agonists, demonstrating effects similar to acetylcholine by binding to cholinoreceptors (Pukhalskaya et al., 2010).
  • Anticancer Agents : N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides showed anticancer activity, particularly against human lung adenocarcinoma cells (Evren et al., 2019).
  • Antifungal Activity : 2-(substituteddithiocarbamoyl)-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide derivatives exhibited significant activity against Candida species (Altındağ et al., 2017).

Coordination Complexes and Antioxidant Activity

  • Coordination Complexes : Pyrazole-acetamide derivatives were synthesized and analyzed for their antioxidant activity, revealing significant antioxidant effects in in vitro assays (Chkirate et al., 2019).
  • Antioxidant Properties : 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives showed considerable antioxidant activity, with some compounds demonstrating remarkable activity at low concentrations (Gopi & Dhanaraju, 2020).

Herbicidal Activities

  • Herbicidal Applications : N-(1-Arylethenyl)-2-chloroacetamides, including some 2-methyl-1-phenylpropen-1-yl acetamides, were found highly active against upland weeds (Okamoto et al., 1991).

Safety And Hazards

All chemicals, including N-(2-Methyl-1-phenylpropan-2-yl)acetamide, are for R&D use only. Controlled products will be followed by China law and the buyer’s country regulation .

properties

IUPAC Name

N-(2-methyl-1-phenylpropan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10(14)13-12(2,3)9-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEJEOTYLAFEDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20295678
Record name N-(1,1-Dimethyl-2-phenylethyl)acetamide
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Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(2-Methyl-1-phenylpropan-2-yl)acetamide

CAS RN

5531-33-9
Record name N-(1,1-Dimethyl-2-phenylethyl)acetamide
Source CAS Common Chemistry
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Record name (N-(2-Methyl-1-phenyl-2 propanyl) acetamide
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Record name 5531-33-9
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Record name N-(1,1-Dimethyl-2-phenylethyl)acetamide
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Record name (N-(2-methyl-1-phenyl-2 propanyl) acetamide
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Synthesis routes and methods

Procedure details

To a mixture of 2-methyl-1-phenyl-2-propanol (1.5 g, 10 mmol) and acetonitrile (3 mL) in acetic acid (15 mL) was added concentrated sulfuric acid (3 mL) dropwise at room temperature. The mixture was stirred at 65° C. for 3 hours and then poured into ice-water (ca. 200 mL). The aqueous solution was basified with saturated aqueous sodium hydroxide until pH>11. The suspension was stirred for further 0.5 hour, and then the precipitated solid was filtered and washed with water. The white solid was air-dried to give N-(2-methyl-1-phenylpropan-2-yl)acetamide (1.5 g, 78% yield), which was used for the next step without further purification.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Mancinelli, C Alamillo, J Albert, X Ariza… - …, 2017 - ACS Publications
3,3-Disubstituted tetrahydroisoquinolines are prepared in one step from Michael acceptors and 2-phenylethylamines under Pd catalysis and Ag 2 CO 3 as an oxidant. Presumably, …
Number of citations: 27 pubs.acs.org
A Mancinelli - 2017 - diposit.ub.edu
[eng] The development of selective methods for the direct conversion of carbon−hydrogen bonds into carbon-heteroatom and carbon−carbon bonds remains a critical challenge in …
Number of citations: 3 diposit.ub.edu
I Dokli, M Gredičak - European Journal of Organic Chemistry, 2015 - Wiley Online Library
A fast and efficient mechanochemical Ritter reaction between alcohols and nitriles under mild conditions is demonstrated. The reaction proceeds rapidly at room temperature in a solvent…
BGP GP - Development of Potent, Small Molecule Inhibitors of …, 2020 - escholarship.org
Experimental Procedures Supporting Chapter 3 Page 124 104 Experimental Procedures Supporting Chapter 3 A. Materials and Methods All reactions were carried out using oven–or …
Number of citations: 2 escholarship.org

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